Manitimus
Description
Manitimus (FK778) is a synthetic malononitrilamide (MNA) derived from the active metabolite of leflunomide, teriflunomide . Pharmacologically, this compound acts as a potent immunosuppressant by:
- Inhibiting dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme critical for pyrimidine synthesis, thereby blocking T-cell and B-cell proliferation .
- Suppressing tyrosine kinase activity, which reduces endothelial adhesion molecule upregulation and lymphocyte activation, key steps in transplant rejection .
In preclinical studies, this compound demonstrated efficacy in preventing acute and chronic allograft rejection in rodent, canine, and non-human primate models . However, clinical development was discontinued due to nonlinear pharmacokinetics, poor tolerability at higher doses, and lack of superiority over existing therapies .
Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]hept-2-en-6-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2/c1-2-3-4-13(21)12(9-19)14(22)20-11-7-5-10(6-8-11)15(16,17)18/h1,5-8,21H,3-4H2,(H,20,22)/b13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRELROQHIPLASX-SEYXRHQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCC/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185915-33-7, 202057-76-9 | |
| Record name | FK 778 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185915337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manitimus [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202057769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manitimus | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06481 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MANITIMUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B135RK2KL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactions Analysis
Manitimus undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial in modifying the functional groups of this compound, affecting its biological activity.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Major Products: The primary products formed from these reactions are modified versions of this compound with altered biological properties
Scientific Research Applications
Scientific Research Applications
Manitimus has been explored across various fields of research:
- Transplant Medicine : Its primary application lies in preventing acute allograft rejection in kidney and liver transplantation. Studies have demonstrated its efficacy in reducing rejection episodes when used alongside standard immunosuppressive therapies.
- Autoimmune Diseases : The compound is under investigation for its potential to treat autoimmune conditions by modulating immune responses.
- Infectious Diseases : Preliminary research suggests that this compound may possess antiviral and antifungal properties, although further studies are required to validate these effects.
Case Studies
Several clinical trials and studies highlight the effectiveness of this compound in transplant settings:
- Kidney Transplantation : A multicenter randomized double-blind study compared different doses of this compound with mycophenolate mofetil (MMF) in renal transplant patients. The study found comparable rates of biopsy-proven acute rejection between low-dose this compound and MMF groups, indicating its potential as an alternative immunosuppressant .
- Liver Transplantation : Phase 2 trials evaluated the safety and effectiveness of this compound in liver transplant patients. Results indicated that it could be beneficial in managing transplant rejection .
Data Tables
The following table summarizes key findings from studies on this compound:
Mechanism of Action
Manitimus exerts its immunosuppressive activity by inhibiting the enzyme dihydroorotate dehydrogenase, which is critical for de novo pyrimidine biosynthesis. This inhibition leads to a reduction in cell proliferation, particularly affecting T-cells and B-cells. Additionally, this compound inhibits tyrosine kinase activity, further contributing to its immunosuppressive effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Manitimus vs. Mycophenolate Mofetil (MMF)
MMF, a standard immunosuppressant in renal transplantation, inhibits inosine monophosphate dehydrogenase (IMPDH), targeting purine synthesis in lymphocytes. Key comparative findings from multicenter trials (N=364 patients) include:
This compound vs. Tacrolimus
While this compound was combined with tacrolimus in trials, notable differences emerged:
- Drug Exposure : High-dose this compound required 20% higher tacrolimus doses to maintain target blood concentrations, increasing nephrotoxicity risks .
- Synergy : Tacrolimus + low-dose this compound showed similar rejection rates to tacrolimus + MMF, but with fewer viral infections (e.g., CMV: 4.6% vs. 10.8%) .
Mechanistic Comparison with Other DHODH Inhibitors
- Leflunomide/Teriflunomide: this compound shares structural and mechanistic similarities with these DHODH inhibitors but exhibits stronger antiproliferative effects on lymphocytes . However, its narrow therapeutic window and dose-dependent toxicity limit clinical utility compared to leflunomide’s established use in autoimmune diseases .
- Brequinar : Both inhibit DHODH, but brequinar’s broader antiviral activity (e.g., against CMV) contrasts with this compound’s modest antiviral effects .
Discussion of Structural-Activity Relationships
High-dose this compound (≥48 mg/day) paradoxically increased BPAR rates, likely due to excessive suppression of regulatory T-cells (Tregs) critical for immune tolerance . This contrasts with MMF, which maintains a wider safety margin.
Biological Activity
Manitimus, a compound under investigation for its potential therapeutic applications, has garnered attention due to its multifaceted biological activities. This article aims to synthesize current research findings, case studies, and data on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.
Overview of this compound
This compound (DB06481) is primarily recognized for its role as an investigational drug with promising applications in various medical fields, particularly in transplant medicine and parasitic infections. Its primary mechanism involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for cell proliferation and immune response modulation .
-
Inhibition of Dihydroorotate Dehydrogenase :
- This compound suppresses de novo pyrimidine synthesis, leading to reduced proliferation of activated lymphocytes and other rapidly dividing cells.
- This mechanism is particularly beneficial in transplant settings where immune suppression is necessary to prevent graft rejection.
- Antiparasitic Activity :
Biological Activities
This compound exhibits several biological activities that are relevant to its therapeutic potential:
- Immunosuppression : Effective in kidney transplant patients, this compound has shown promise in preventing acute rejection episodes .
- Antiviral and Antifungal Properties : Research indicates that this compound may possess antiviral and antifungal activities, although further studies are required to elucidate these effects .
Case Studies
Several case studies have explored the clinical applications of this compound:
- Kidney Transplantation :
- Schistosomiasis Treatment :
Data Tables
The following table summarizes key findings from studies on this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
